

An In-Depth Technical Guide to 2-Chloro-5-methylbenzo[d]thiazole

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Compound of Interest

Compound Name: 2-Chloro-5-methylbenzo[d]thiazole

Cat. No.: B1590743

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For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Niche Benzothiazole Derivative

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.^{[1][2][3][4][5]} Its unique bicyclic structure, comprising a benzene ring fused to a thiazole ring, offers a versatile platform for designing novel therapeutic agents. This guide focuses on a specific, less-documented member of this family: **2-Chloro-5-methylbenzo[d]thiazole**. While extensive research has been devoted to many of its isomers and related structures, this particular compound remains a subject of nascent exploration. This document aims to provide a comprehensive overview of the available technical information for **2-Chloro-5-methylbenzo[d]thiazole**, offering a foundational resource for researchers interested in its potential applications, particularly in the realm of drug discovery.

Core Identifiers and Physicochemical Properties

Precise identification is paramount in chemical research and development. The following table summarizes the key identifiers and physicochemical properties of **2-Chloro-5-methylbenzo[d]thiazole**.

| Identifier | Value | Source |
|-------------------|-------------------------------------|----------------------|
| CAS Number | 3622-31-9 | [6][7][8][9][10][11] |
| IUPAC Name | 2-chloro-5-methyl-1,3-benzothiazole | [7] |
| Molecular Formula | C ₈ H ₆ ClNS | [6][8][10] |
| Molecular Weight | 183.66 g/mol | [10] |
| Melting Point | 46-47 °C | [7] |
| Boiling Point | 266 °C | [7] |
| Density | 1.365±0.06 g/cm ³ | [7] |

Synthesis and Reactivity: A Landscape of Possibilities

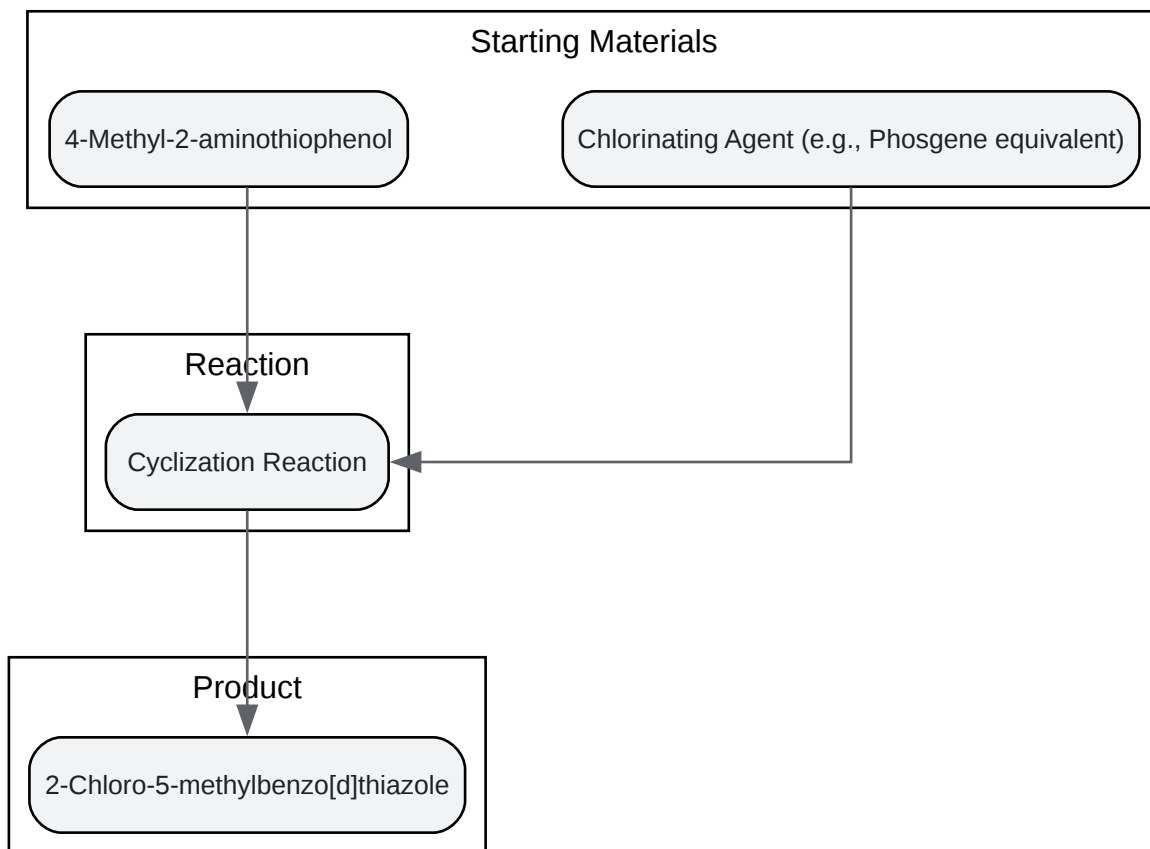
While specific, detailed, and validated synthetic protocols for **2-Chloro-5-methylbenzo[d]thiazole** are not extensively reported in peer-reviewed literature, its structure suggests that its synthesis would likely follow established methodologies for benzothiazole derivatives.[12][13] The reactivity of this compound is primarily dictated by the 2-chloro substituent on the benzothiazole ring.

Hypothesized Synthetic Pathways

The synthesis of 2-substituted benzothiazoles often involves the cyclization of 2-aminothiophenols with various reagents. For **2-Chloro-5-methylbenzo[d]thiazole**, a plausible synthetic route could involve the reaction of 4-methyl-2-aminothiophenol with a suitable chlorinating agent.

Diagram: Hypothesized Synthesis of **2-Chloro-5-methylbenzo[d]thiazole**

Hypothesized Synthetic Workflow

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Caption: A potential synthetic route to **2-Chloro-5-methylbenzo[d]thiazole**.

Expected Reactivity

The chlorine atom at the 2-position of the benzothiazole ring is a key functional group that activates the molecule for nucleophilic substitution reactions.^{[14][15][16]} This allows for the introduction of a wide range of substituents, making **2-Chloro-5-methylbenzo[d]thiazole** a potentially valuable intermediate for creating a library of novel compounds.

Common nucleophiles that could react at the 2-position include:

- Amines (to form 2-aminobenzothiazoles)
- Thiols (to form 2-thioether-substituted benzothiazoles)

- Alcohols/phenols (to form 2-alkoxy/aryloxybenzothiazoles)

This reactivity is the gateway to synthesizing a diverse set of molecules for biological screening.

Potential Applications in Drug Discovery

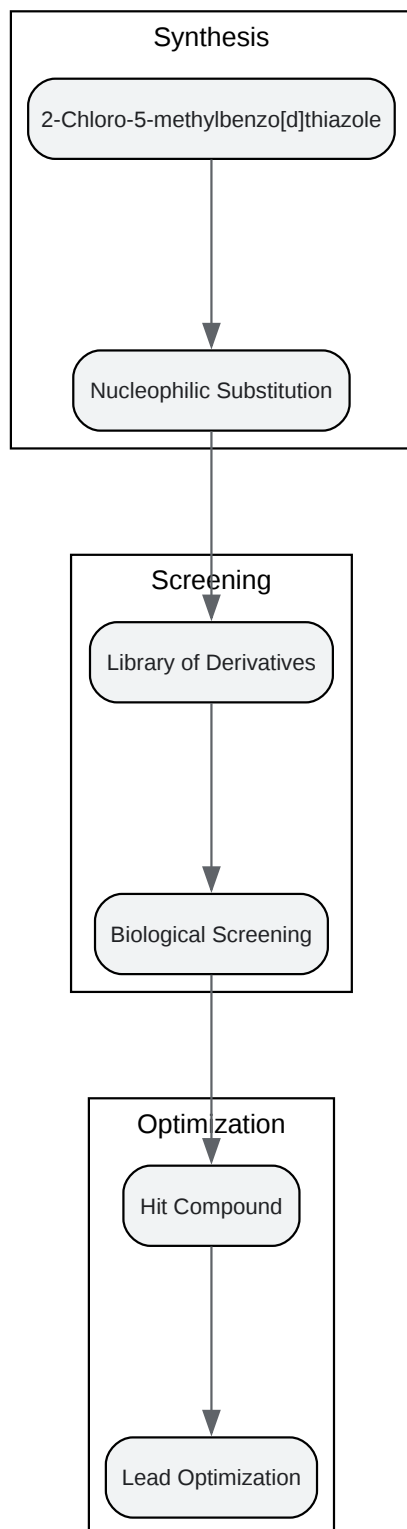
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets.^{[1][2][3]} Derivatives of benzothiazole have shown a remarkable range of pharmacological activities, including:

- Anticancer: Certain substituted benzothiazoles have demonstrated potent and selective antitumor activity.^[1]
- Antimicrobial: The benzothiazole nucleus is present in compounds with antibacterial and antifungal properties.
- Anti-inflammatory: Benzothiazole derivatives have been investigated for their anti-inflammatory effects.^[1]
- Neuroprotective: Some benzothiazole-based compounds have shown promise in the context of neurodegenerative diseases.^[4]

Given this precedent, **2-Chloro-5-methylbenzo[d]thiazole** serves as a valuable starting material for the synthesis of novel compounds that could be screened for these and other biological activities. The methyl group at the 5-position can influence the molecule's lipophilicity and metabolic stability, potentially offering advantages in pharmacokinetic properties.

Diagram: Potential Drug Discovery Workflow

Drug Discovery Workflow

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Caption: A generalized workflow for utilizing **2-Chloro-5-methylbenzo[d]thiazole** in drug discovery.

Safety and Handling

Due to the limited specific safety data for **2-Chloro-5-methylbenzo[d]thiazole**, it is prudent to handle this compound with the care afforded to other reactive chlorinated heterocyclic compounds. Based on data for structurally related compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.^{[17][18][19]} Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

2-Chloro-5-methylbenzo[d]thiazole represents an intriguing, yet underexplored, molecule within the vast family of benzothiazoles. Its confirmed identity and the reactivity imparted by the 2-chloro substituent position it as a valuable building block for synthetic and medicinal chemists. While a comprehensive body of literature on its specific properties and applications has yet to be established, the rich history and proven potential of the benzothiazole scaffold suggest that **2-Chloro-5-methylbenzo[d]thiazole** holds promise for the development of novel compounds with significant biological activity. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully unlock its potential in drug discovery and other areas of chemical science.

References

A comprehensive list of references is not available due to the limited specific literature on **2-Chloro-5-methylbenzo[d]thiazole**. The citations provided throughout this document refer to general information on benzothiazoles and data from chemical suppliers. Researchers are encouraged to use the provided CAS number (3622-31-9) for more targeted searches in chemical databases and literature platforms.

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